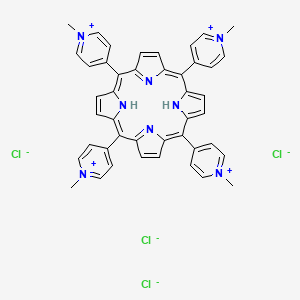
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride
Overview
Description
“5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride” is a type of porphyrin. Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−).
Molecular Structure Analysis
The molecular formula of this compound is C44H38N8. It has an average mass of 678.824 Da and a monoisotopic mass of 678.319763 Da .Physical and Chemical Properties Analysis
This compound has 8 hydrogen bond acceptors and 2 hydrogen bond donors. It has 4 freely rotating bonds. Its ACD/LogP is -2.64 .Scientific Research Applications
Electrocatalytic Applications
This compound has been utilized for the electrocatalytic oxidation of nitrite ions . When immobilized on SiO2/SnO2/Phosphate obtained by the sol–gel processing method and metallized with Co(II) ion, it shows significant stability and efficiency in catalyzing the electro-oxidation of nitrite ions to nitrate ions at specific voltages. This application underscores its potential in environmental monitoring and nitrite management processes (Cardoso & Gushikem, 2005).
Material Science and Nanotechnology
In material science, it has been incorporated directly into the nanopores of zeolites and the aluminophosphate VPI-5 framework during the hydrothermal synthesis, indicating its potential as a structure-directing agent . This incorporation highlights its utility in the development of microporous materials with specific properties for catalysis, gas separation, or as sensors (Khan & Hriljac, 1999).
Optical Detection and Sensing
The molecule's interaction with chemically converted graphene (CCG) has been explored for the optical detection of cadmium(II) ions . This interaction, characterized by a significant bathochromic shift of the porphyrin Soret band, facilitates rapid and selective detection of Cd(II) ions, demonstrating its applications in environmental monitoring and public health (Xu et al., 2009).
Mechanism of Action
Target of Action
The primary target of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride is DNA in cell cultures . The compound binds to DNA, which plays a crucial role in the regulation of gene expression and cellular function .
Mode of Action
The interaction of this compound with its target DNA results in significant changes in cellular function . The compound’s interaction with DNA is studied using time-resolved and steady-state fluorescence spectroscopy .
Result of Action
The binding of this compound to DNA in cell cultures can affect cell viability . The compound can still kill the cells via singlet-oxygen production even when encapsulated by nanoparticles to prevent direct contact with cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the medium acidity and charge effects can impact the compound’s interaction with DNA . Furthermore, the compound’s electronic and spectroscopic properties can be affected by the environment, as studied in the framework of the density functional theory .
Biochemical Analysis
Biochemical Properties
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride plays a crucial role in biochemical reactions, particularly in the context of photodynamic therapy. It acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen to produce reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce oxidative damage to cellular components, leading to cell death. The compound interacts with various enzymes, proteins, and other biomolecules, including DNA and RNA. Its binding to DNA can result in the stabilization of G-quadruplex structures, which are involved in the regulation of gene expression and telomere maintenance .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, it can induce apoptosis through the generation of ROS upon light activation. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can disrupt redox homeostasis, leading to alterations in cellular signaling and metabolic pathways . Additionally, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and the generation of ROS. Upon light activation, the compound undergoes a photochemical reaction, producing singlet oxygen and other ROS. These reactive species can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids. The compound can also bind to DNA, stabilizing G-quadruplex structures and inhibiting telomerase activity, which is crucial for the unlimited proliferation of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as light exposure, temperature, and pH. Long-term studies have shown that the compound can maintain its photodynamic activity over extended periods, although some degradation may occur. In vitro and in vivo studies have demonstrated that the compound can induce long-term effects on cellular function, including sustained oxidative stress and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively induce photodynamic therapy effects without significant toxicity. At high doses, it may cause adverse effects such as tissue damage and inflammation. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and redox regulation. The compound interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of ROS. It can also affect metabolic flux and metabolite levels, leading to alterations in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, such as the mitochondria and nucleus, where it exerts its photodynamic effects. Its localization and accumulation are influenced by factors such as cellular uptake mechanisms and binding affinity to biomolecules .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its accumulation in the mitochondria can lead to mitochondrial dysfunction and apoptosis, while its presence in the nucleus can result in DNA damage and inhibition of gene expression .
Properties
IUPAC Name |
5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin;tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H37N8.4ClH/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;/h5-28H,1-4H3,(H,45,46,47,48);4*1H/q+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJDBICYDICFCM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3.[Cl-].[Cl-].[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38Cl4N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


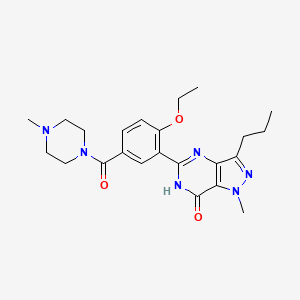



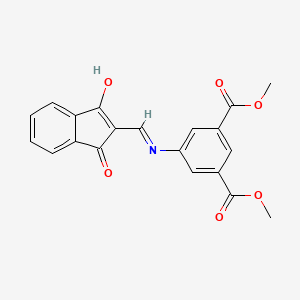
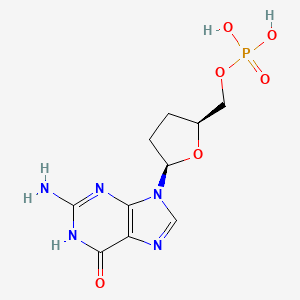
![2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1530895.png)
![N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine](/img/structure/B1530897.png)

![methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1530901.png)
![4-hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone](/img/structure/B1530903.png)
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol](/img/structure/B1530908.png)
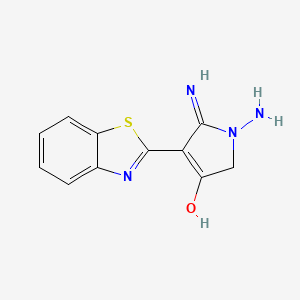
![N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea](/img/structure/B1530910.png)
